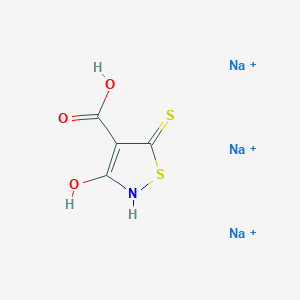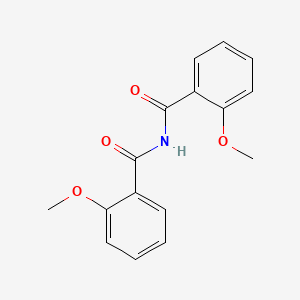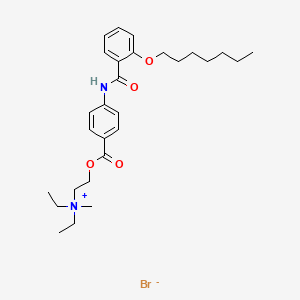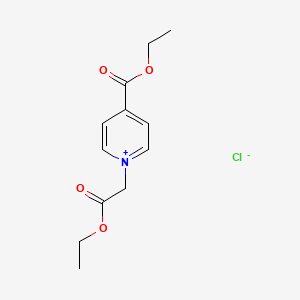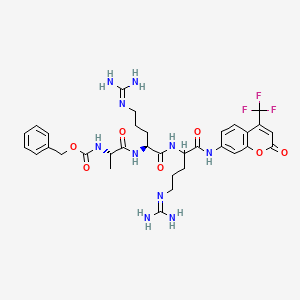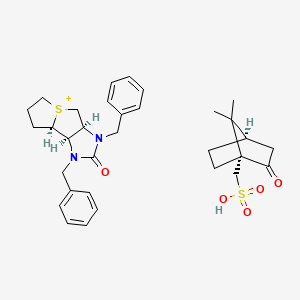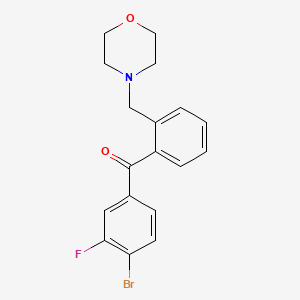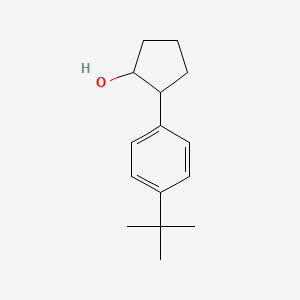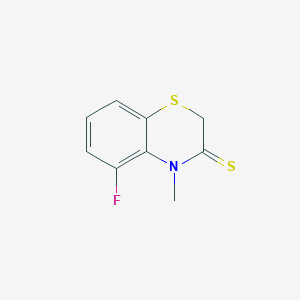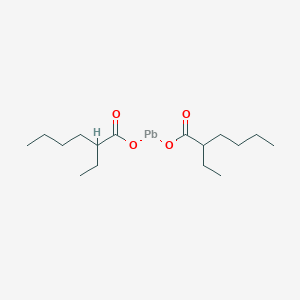
Bis(2-ethylhexanoyloxy)lead
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexanoyloxy)lead is an organolead compound with the molecular formula C16H30O4Pb. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role in the production of high-quality films for microelectronics and its use as a stabilizer in plastics.
Vorbereitungsmethoden
The synthesis of Bis(2-ethylhexanoyloxy)lead typically involves the reaction of lead with 2-ethylhexanoic acid. One common method includes the electrolytic reaction where lead is used as an anode in the presence of 2-ethylhexanoic acid and an aliphatic alcohol solvent . This process is conducted in an electrolyzer with an ion exchange membrane that separates the anode and cathode compartments. The reaction conditions are carefully controlled to ensure the formation of the desired product.
Analyse Chemischer Reaktionen
Bis(2-ethylhexanoyloxy)lead undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of lead oxides.
Reduction: It can be reduced to elemental lead using strong reducing agents.
Substitution: this compound can participate in substitution reactions where the 2-ethylhexanoyloxy groups are replaced by other ligands.
Common reagents used in these reactions include hydrochloric acid, sulfuric acid, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexanoyloxy)lead has several scientific research applications:
Biology: Research is ongoing to understand its potential biological effects and interactions.
Wirkmechanismus
The mechanism of action of Bis(2-ethylhexanoyloxy)lead involves its interaction with various molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include oxidative stress and the disruption of cellular processes. The compound’s effects are primarily due to its ability to interact with and modify biological molecules .
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexanoyloxy)lead is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Dibutyltin bis(2-ethylhexanoate): Used in similar applications but has different chemical properties and reactivity.
Bis(2-ethylhexanoyloxy)bis(2-ethylhexyl)tin: Another organotin compound with distinct uses and characteristics.
Triethylene glycol bis(2-ethylhexanoate): Used as a plasticizer and has different industrial applications.
These compounds share some similarities in their applications but differ in their chemical behavior and specific uses.
Eigenschaften
Molekularformel |
C16H30O4Pb |
|---|---|
Molekulargewicht |
493 g/mol |
IUPAC-Name |
bis(2-ethylhexanoyloxy)lead |
InChI |
InChI=1S/2C8H16O2.Pb/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
RUCPTXWJYHGABR-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(CC)C(=O)O[Pb]OC(=O)C(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


